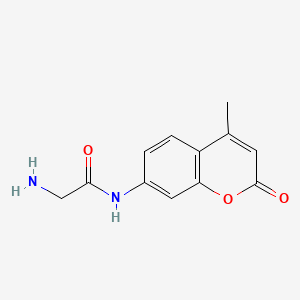

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

Description

Properties

IUPAC Name |

2-amino-N-(4-methyl-2-oxochromen-7-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13/h2-5H,6,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIPWSXYZXKCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide: A Technical Protocol for Drug Discovery Professionals

Abstract

This comprehensive technical guide details a robust, two-step protocol for the synthesis of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, a valuable scaffold in medicinal chemistry.[1][2] Starting from the commercially available 7-amino-4-methylcoumarin, the synthesis proceeds through a chloroacetamido intermediate followed by nucleophilic substitution. This document provides not only a step-by-step experimental procedure but also elucidates the mechanistic rationale behind each step, ensuring both reproducibility and a deep understanding of the reaction dynamics. It is intended for researchers, chemists, and professionals in the field of drug development seeking to utilize this versatile coumarin derivative in their research endeavors.

Introduction: The Significance of the Coumarin Scaffold

Coumarin (2H-chromen-2-one) and its derivatives represent a privileged class of compounds in medicinal chemistry, renowned for their broad spectrum of pharmacological activities.[3][4][5] The benzopyrone core structure allows for diverse functionalization, leading to compounds with applications as anticoagulants (e.g., Warfarin), anticancer agents, anti-inflammatory, and antimicrobial agents.[3][4][6] The 7-amino-4-methylcoumarin moiety, in particular, is a key building block, often used as a fluorescent probe and as a precursor for more complex bioactive molecules.[7]

The target molecule, this compound, incorporates a reactive primary amine, making it an ideal intermediate for further chemical elaboration in the synthesis of novel therapeutic agents, such as kinase inhibitors or cellular imaging probes.[2] This guide presents a streamlined and reliable synthetic route to access this compound with high purity and yield.

Retrosynthetic Analysis and Strategy

The synthetic strategy is designed for efficiency and accessibility, utilizing common laboratory reagents. The overall transformation is dissected into two primary steps:

-

Chloroacetylation: Acylation of the primary aromatic amine of 7-amino-4-methylcoumarin with chloroacetyl chloride to form the key intermediate, N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-chloroacetamide.

-

Amination: Conversion of the chloroacetamide intermediate to the final product via nucleophilic substitution of the chloride with an amino group, typically using ammonia.

This approach is logical and field-proven for the synthesis of α-amino acetamides from aromatic amines.

Overall Synthesis Pathway

The complete two-step synthesis is illustrated below. The process begins with the readily available 7-amino-4-methylcoumarin and proceeds through a stable chloroacetamide intermediate to yield the desired final product.

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-chloroacetamide

Principle: This step involves the nucleophilic attack of the amino group of 7-amino-4-methylcoumarin on the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is conducted in the presence of a mild base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 7-Amino-4-methylcoumarin | 175.18 | 10.0 | 1.75 g |

| Chloroacetyl Chloride | 112.94 | 11.0 | 0.98 mL (1.24 g) |

| Triethylamine (TEA) | 101.19 | 12.0 | 1.67 mL (1.21 g) |

| Dichloromethane (DCM) | - | - | 50 mL |

Step-by-Step Methodology:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-amino-4-methylcoumarin (1.75 g, 10.0 mmol).

-

Dissolution: Add 50 mL of dichloromethane (DCM) and stir until the solid is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Base Addition: Slowly add triethylamine (1.67 mL, 12.0 mmol) to the cooled solution.

-

Acylating Agent Addition: Add chloroacetyl chloride (0.98 mL, 11.0 mmol) dropwise over 10-15 minutes, ensuring the temperature remains below 10 °C.[8] A precipitate may form during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Workup:

-

Wash the reaction mixture sequentially with 20 mL of dilute hydrochloric acid (1M), 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from ethanol or purified by column chromatography on silica gel.

Expert Insights: The use of triethylamine is crucial as it acts as an acid scavenger for the HCl generated.[8] Dichloromethane is an excellent solvent as it is inert and effectively dissolves the starting material.[8] Maintaining a low temperature during the addition of the highly reactive chloroacetyl chloride minimizes potential side reactions.

Step 2: Synthesis of this compound

Principle: This transformation is a classic nucleophilic substitution (Sₙ2) reaction. The nitrogen atom of ammonia acts as the nucleophile, displacing the chloride from the α-carbon of the chloroacetamide intermediate. A large excess of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary amine byproducts.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-chloroacetamide | 251.65 | 5.0 | 1.26 g |

| Aqueous Ammonia (28-30%) | - | Large Excess | 30 mL |

| Ethanol | - | - | 20 mL |

Step-by-Step Methodology:

-

Setup: In a pressure-rated flask or a sealed tube, dissolve the chloroacetamide intermediate (1.26 g, 5.0 mmol) in 20 mL of ethanol.

-

Ammonia Addition: Add 30 mL of concentrated aqueous ammonia.

-

Reaction: Securely seal the vessel and stir the mixture at room temperature for 24-48 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction, but the vessel must be able to withstand the resulting pressure increase.

-

Monitoring: Monitor the reaction by TLC until the starting chloro-intermediate is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood.

-

Remove the solvent and excess ammonia under reduced pressure.

-

The resulting solid precipitate is the desired product.

-

-

Purification:

-

Filter the solid and wash it with cold water to remove any ammonium salts.

-

Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

-

Expert Insights: The use of a sealed vessel is necessary to prevent the volatile ammonia from escaping, especially if heating is applied. The large excess of ammonia serves a dual purpose: it drives the reaction to completion and minimizes the potential for the newly formed amino product to act as a nucleophile itself, which would lead to undesired di-substituted byproducts.

Experimental Workflow Visualization

The general workflow for a single synthesis step, from setup to final characterization, is outlined in the following diagram.

Caption: Generalized experimental workflow diagram.

Characterization

To confirm the identity and purity of the final product, this compound, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments (aromatic, methyl, methylene, and amine protons).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via High-Resolution Mass Spectrometry (HRMS).

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the amide C=O stretch, lactone C=O stretch, and N-H stretches of the primary amine and amide.

Safety Precautions

-

General: All experimental work should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Specific Hazards:

-

Chloroacetyl chloride is highly corrosive and a lachrymator. It reacts violently with water. Handle with extreme care.

-

Triethylamine is flammable and has a strong, unpleasant odor.

-

Concentrated ammonia is corrosive and has a pungent, irritating odor. Avoid inhalation of vapors.

-

Dichloromethane is a volatile solvent and a suspected carcinogen.

-

Conclusion

This guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of this compound. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently produce this valuable intermediate for applications in drug discovery and chemical biology. The synthesis is efficient, scalable, and utilizes standard laboratory techniques, making it accessible to a wide range of scientific professionals.

References

-

Asian Journal of Research in Chemistry. (n.d.). Synthesis and biological evaluation of coumarin acetamide derivatives. Retrieved from [Link]

-

Dimitrova, D., Manolov, S., Bojilov, D., Ivanov, I., & Nedialkov, P. (2024). (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Molbank, 2024(2), M1830. Retrieved from [Link]

-

Karagiosov, S. K., Ivanov, I. C., & Iliev, B. I. (1999). N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide. Molecules, 4(12), M126. Retrieved from [Link]

-

Riveiro, M. E., De Kimpe, N., Moglioni, A., Vázquez, R., Monczor, F., & Shayo, C. (2010). Synthesis and Importance of Coumarin Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Medicinal Chemistry, 17(13), 1325-1372. Retrieved from [Link]

-

Smalley, J. J., & Thomson, R. J. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. ACS Omega, 7(39), 35359-35364. Retrieved from [Link]

-

Smalley, J. J., & Thomson, R. J. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. ACS Omega, 7(39), 35359–35364. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound Hydrobromide in Pharmaceutical Synthesis. Retrieved from [Link]

-

Hernández-Pérez, T., Pérez-González, M. Z., & Zepeda-Vallejo, L. G. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. International Journal of Molecular Sciences, 24(5), 4983. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Importance of Coumarin Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

-

Reddy, B. M., Sree, K. V., & Kumar, K. V. (2008). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Catalysis Communications, 9(6), 1345-1349. Retrieved from [Link]

-

ResearchGate. (n.d.). N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide. Retrieved from [Link]

-

Rao, N. V. S., & Sundaramurty, V. (1955). Part II. Synthesis of 7-Amino and 7-Halo-4-Methyl Coumarins. Proceedings of the Indian Academy of Sciences - Section A, 42(5), 249-253. Retrieved from [Link]

-

El-Sayed, N. N. E., & El-Etrawy, A.-S. S. (2022). Insight on Mercapto-Coumarins: Synthesis and Reactivity. Molecules, 27(7), 2110. Retrieved from [Link]

-

Da Silva, M. F. D. G. F., & De Souza, M. C. B. V. (2018). Coumarin Compounds in Medicinal Chemistry: Some Important Examples from the Last Year. Mini-Reviews in Medicinal Chemistry, 18(13), 1099-1113. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction optimization for the synthesis of 7-amino-4-methyl-coumarin 3a.... Retrieved from [Link]

- Google Patents. (n.d.). SU1325050A1 - Method of producing 7-amino-4-methylcoumarin.

-

ResearchGate. (n.d.). (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Retrieved from [Link]

-

Menasinakai, S., Suranagi, U. D., & Kadakol, J. C. (2022). Synthesis, Characterization, and Biological Evaluation of Schiff Bases of 7-Amino-4-Methylcoumarin and its Metal Complexes. International Journal of Pharmaceutical Sciences and Research, 13(12), 4918-4927. Retrieved from [Link]

-

Gadkhe, S. A., & Agrawal, N. K. (2017). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(3), 274-278. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. ajrconline.org [ajrconline.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Importance of Coumarin Derivatives in Medicinal Chemistry: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 6. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 7-(2-aminoacetamido)-4-methylcoumarin

Introduction: The Coumarin Core and its Significance

Coumarins represent a prominent class of benzopyran-2-one scaffolds widely distributed in nature and extensively utilized in synthetic chemistry.[1] Their unique π-conjugated system endows them with intrinsic fluorescence, making them foundational structures for a vast array of fluorescent probes, laser dyes, and analytical reagents.[2][3] The parent compound, 7-amino-4-methylcoumarin (AMC), is a cornerstone of this class, celebrated for its robust blue fluorescence and its utility as a reporting group in enzyme assays.[4][5] This guide delves into the physicochemical properties of a key derivative, 7-(2-aminoacetamido)-4-methylcoumarin, a molecule designed to function as a fluorogenic substrate for specific classes of proteases. By understanding its core properties, researchers in drug development and chemical biology can better harness its capabilities for high-throughput screening and mechanistic studies.

Section 1: The Parent Fluorophore: 7-Amino-4-methylcoumarin (AMC)

A thorough understanding of 7-(2-aminoacetamido)-4-methylcoumarin necessitates a foundational knowledge of its precursor, 7-amino-4-methylcoumarin (AMC), also known as Coumarin 120. The properties of AMC provide a crucial baseline from which the derivative's characteristics can be predicted and understood.

Core Physicochemical Data for AMC

The fundamental properties of AMC are well-documented and summarized below. This data provides a comparative baseline for its acylated derivative.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | [4] |

| Molecular Weight | 175.18 g/mol | [4] |

| Appearance | White to yellow solid/powder | [3] |

| Melting Point | 223-226 °C | [3] |

| Solubility | Soluble in DMSO (10 mg/ml), DMF, and acetone.[3] Poorly soluble in water. | |

| Spectral Properties | λex (max): ~341-354 nmλem (max): ~430-441 nm | [3] |

| Storage | Store at 2-8°C, protected from light and moisture.[3] |

Structural and Electronic Basis of AMC Fluorescence

The fluorescence of AMC originates from an intramolecular charge transfer (ICT) state. The electron-donating amino group (-NH₂) at the 7-position pushes electron density into the electron-withdrawing lactone ring upon photoexcitation. This charge separation creates a large excited-state dipole moment, making its fluorescence sensitive to solvent polarity. This inherent sensitivity is a key feature that is modulated by derivatization.

Section 2: Synthesis and Purification of 7-(2-aminoacetamido)-4-methylcoumarin

The synthesis of 7-(2-aminoacetamido)-4-methylcoumarin is achieved by creating an amide bond between the 7-amino group of AMC and a glycine molecule. To ensure selective acylation and prevent polymerization, a protected form of glycine, such as N-Boc-glycine (tert-butyloxycarbonyl-glycine), is required. The synthesis follows a two-step process: coupling and deprotection.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 7-(2-aminoacetamido)-4-methylcoumarin.

Detailed Experimental Protocol: Synthesis

Causality: This protocol utilizes a protected amino acid to prevent side reactions and a strong acid for efficient deprotection, a standard strategy in peptide and amide synthesis.[6][7]

Materials:

-

7-Amino-4-methylcoumarin (AMC)

-

N-Boc-glycine

-

Phosphorous oxychloride (POCl₃) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Pyridine or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1: Coupling of N-Boc-glycine to AMC [6]

-

Dissolve 7-Amino-4-methylcoumarin (1.0 eq) and N-Boc-glycine (1.2 eq) in anhydrous pyridine under a nitrogen atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add phosphorous oxychloride (1.1 eq) dropwise to the stirred solution. Alternative: If using EDC, dissolve reactants in anhydrous DCM and add EDC (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into ice-cold water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Deprotection of the Boc Group [7]

-

Dissolve the crude intermediate from Step 1 in a minimal amount of Dichloromethane (DCM).

-

Add an excess of Trifluoroacetic acid (TFA) (typically a 1:1 v/v solution of TFA:DCM).

-

Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Remove the solvent and excess TFA under reduced pressure.

-

Re-dissolve the residue in a small amount of solvent and co-evaporate with toluene several times to remove residual TFA.

-

The resulting crude product is 7-(2-aminoacetamido)-4-methylcoumarin trifluoroacetate salt.

Step 3: Purification

-

Neutralize the crude salt with a mild base (e.g., saturated sodium bicarbonate) and extract into an organic solvent or purify directly using silica gel column chromatography.

-

Use a solvent gradient (e.g., dichloromethane/methanol) to elute the pure product.

-

Combine the pure fractions, remove the solvent in vacuo, and dry to obtain the final product as a solid.

Section 3: Physicochemical Properties of 7-(2-aminoacetamido)-4-methylcoumarin

The addition of the aminoacetamido moiety significantly alters the properties of the AMC core. The following section details these changes, providing predicted values grounded in established chemical principles.

Comparative Physicochemical Data

| Property | 7-Amino-4-methylcoumarin (AMC) | 7-(2-aminoacetamido)-4-methylcoumarin (Predicted) | Justification of Prediction |

| Molecular Formula | C₁₀H₉NO₂ | C₁₂H₁₂N₂O₃ | Addition of a C₂H₃NO (glycinamido) group. |

| Molecular Weight | 175.18 g/mol | 232.24 g/mol | Sum of AMC (175.18) and glycinamido (57.06) masses. |

| Solubility | Poor in water; good in DMSO, DMF. | Increased aqueous solubility; good in polar protic solvents. | The added amide and terminal amine groups increase polarity and hydrogen bonding capacity.[8][9] |

| pKa | Not applicable (single basic amine) | pKa₁ (Amide N): < 0 (Not basic)pKa₂ (Terminal -NH₂): ~9.5 - 10.5 | Amide nitrogens are non-basic. The terminal primary amine is aliphatic and its pKa is similar to that of glycine methyl ester.[10] |

| Spectral Properties | λex: ~341-354 nmλem: ~430-441 nm | λex: ~325-335 nmλem: ~380-400 nm | N-acylation reduces the electron-donating strength of the 7-amino group, causing a hypsochromic (blue) shift in absorbance and emission.[11] |

Impact of N-Acylation on Spectral Properties

The primary electronic feature dictating the fluorescence of AMC is the strong electron-donating character of the 7-amino group. When this group is converted to an amide, the lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the acetamido moiety. This resonance effect significantly reduces the electron-donating ability of the nitrogen into the coumarin ring system. Consequently, the energy required to excite the molecule (the S₀ → S₁ transition) increases, resulting in a shift of the absorption and emission maxima to shorter wavelengths (a hypsochromic or "blue" shift). This phenomenon is the basis for its use as a fluorogenic substrate: the non-fluorescent (or weakly blue-fluorescent) substrate is cleaved by an enzyme to release the highly fluorescent AMC product.

Section 4: Protocols for Physicochemical Characterization

Validating the identity and properties of the synthesized compound is critical. The following protocols outline a self-validating workflow for comprehensive characterization.

Characterization Workflow Diagram

Caption: Workflow for the physicochemical characterization of the title compound.

Protocol: Solubility Determination (Shake-Flask Method)

-

Add an excess amount of the synthesized compound to a known volume of the desired solvent (e.g., water, PBS, DMSO) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and determine the concentration using UV-Vis spectrophotometry against a standard curve.

-

Calculate the solubility in units such as mg/mL or mol/L.[12]

Protocol: pKa Determination (UV-Metric Titration)

-

Prepare a stock solution of the compound in a co-solvent system (e.g., 10% DMSO in water) to ensure solubility across the pH range.

-

Record the UV-Vis absorbance spectrum of the solution at a series of precisely known pH values, typically from pH 2 to pH 12.

-

Identify wavelengths where there is a significant change in absorbance as a function of pH.

-

Plot absorbance at these key wavelengths against pH.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value(s). The pKa is the pH at the inflection point of the curve.

Protocol: Spectral Characterization

-

Prepare a dilute solution (e.g., 1-10 µM) of the compound in the solvent of interest (e.g., ethanol, PBS).

-

Absorbance: Use a UV-Vis spectrophotometer to scan the absorbance from 250 nm to 500 nm to determine the wavelength of maximum absorbance (λex).

-

Fluorescence: Use a spectrofluorometer. Set the excitation wavelength to the determined λex. Scan the emission spectrum over a range of ~20 nm above the excitation wavelength to ~600 nm to find the wavelength of maximum emission (λem).

-

To determine the full excitation spectrum, set the emission monochromator to the determined λem and scan the excitation wavelengths.

Section 5: Applications in Research and Drug Development

The primary utility of 7-(2-aminoacetamido)-4-methylcoumarin lies in its design as a fluorogenic enzyme substrate .[3][]

-

Protease Activity Assays: The amide bond between the coumarin and the glycine moiety can be recognized and cleaved by certain proteases, such as dipeptidyl peptidases. In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.

-

High-Throughput Screening (HTS): This "turn-on" fluorescence mechanism is ideal for HTS campaigns to discover novel enzyme inhibitors.[] Large compound libraries can be rapidly screened by measuring the reduction in fluorescence signal in the presence of a test compound.

-

Cellular Imaging: While the parent AMC can leak from cellular compartments, derivatization with charged or polar groups like the aminoacetyl moiety can improve retention, making such probes potentially useful for detecting enzyme activity in cell-based assays or droplet microfluidics.[5][14]

Conclusion

7-(2-aminoacetamido)-4-methylcoumarin is a rationally designed derivative of the workhorse fluorophore, AMC. Its synthesis and physicochemical properties are governed by the fundamental principles of physical organic chemistry. The N-acylation of the 7-amino group serves to modulate its core characteristics—shifting its spectral properties and altering its solubility and basicity—to create a powerful tool for biochemical analysis. By providing a detailed understanding of its synthesis, properties, and characterization, this guide empowers researchers to confidently employ this and similar coumarin-based probes in their pursuit of novel therapeutics and a deeper understanding of biological systems.

References

-

García-Eleno, M. A., et al. (1996). Synthesis of N alpha-protected aminoacyl 7-amino-4-methyl-coumarin amide by phosphorous oxychloride and preparation of specific fluorogenic substrates for papain. Peptide Research, 9(2), 92-96.

-

Reddy, T. S., et al. (2008). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Catalysis Communications, 9(6), 1419-1425.

-

Symeonidis, T. S., et al. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. ACS Omega, 7(39), 35371–35380.

-

Symeonidis, T. S., et al. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. ACS Publications.

-

El-Gaby, M. S. A., et al. (1994). Synthesis of new 7-substituted 4-methylcoumarin derivatives of antimicrobial activity. Archiv der Pharmazie, 327(4), 211-213.

-

Pozdnev, V. F. (1987). Method of producing 7-amino-4-methylcoumarin. Google Patents (SU1325050A1).

-

ResearchGate. (n.d.). Reaction optimization for the synthesis of 7-amino-4-methyl-coumarin.

-

Jones, G., et al. (1990). The Photophysical Behavior of Ester-Substituted Aminocoumarins: A New Twist. Defense Technical Information Center.

-

Bardhan, R. (2022). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institute of Science and Technology.

-

Gaber, M., et al. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules, 27(16), 5240.

-

Georganics. (n.d.). 7-Amino-4-methylcoumarin - description and application.

-

ResearchGate. (n.d.). Synthesis of N-Boc-protected α-arylglycines.

-

Liu, S., et al. (2014). Synthesis of 7-Hydroxy-4-methyl Coumarin Under Microwave Irradiation. Asian Journal of Chemistry, 26(8), 2463-2465.

-

National Center for Biotechnology Information. (n.d.). 7-Amino-4-methylcoumarin. PubChem Compound Database.

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-7-diethylaminocoumarin. PubChem Compound Database.

-

The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. (2015). ResearchGate.

-

Santa Cruz Biotechnology. (n.d.). 7-Acetoxy-4-methylcoumarin.

-

Sharma, S., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 20(7), 12551–12563.

-

Google Patents. (n.d.). 7-AMINO-4-METHYL-COUMARIN-3-CARBOXYALKYL DERIVATIVES AND FLUORESCENT CONJUGATES THEREOF.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

-

The Good Scents Company. (n.d.). 7-dimethyl amino-4-methyl coumarin.

-

Nakamura, A., et al. (2022). 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk. Analytical Chemistry, 94(5), 2537–2544.

-

ChemBK. (n.d.). 7-Hydroxy-4-methylcoumarin.

-

Google Patents. (n.d.). Preparation method of Boc-glycine.

-

Nakamura, A., et al. (2022). 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk. ACS Publications.

-

BOC Sciences. (n.d.). Coumarin-Based Fluorescent Probes for Imaging.

-

ChemicalBook. (n.d.). 7-Acetoxy-4-methylcoumarin.

-

Liu, Y., et al. (2024). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry.

-

Arkat USA, Inc. (2010). Experimental and theoretical investigation of the structure and nucleophilic properties of 4-aminocoumarin. ARKIVOC, 2010(x), 62-76.

-

Losey, H. C., et al. (2007). Chemoenzymatic formation of novel aminocoumarin antibiotics by the enzymes CouN1 and CouN7. Chemistry & Biology, 14(7), 735-741.

-

vibzz lab. (2021, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) [Video]. YouTube.

-

Kumar, A., et al. (2018). Synthesis of 3-aminocoumarin- N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase. Beilstein Journal of Organic Chemistry, 14, 2545–2552.

-

Jonckheere, V., et al. (2023). N-terminal acetylation can stabilize proteins independent of their ubiquitination. Nature Communications, 14(1), 1888.

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615.

-

Sintra, T. E., et al. (2019). Enhancement of Water Solubility of Poorly Water-Soluble Drugs by New Biocompatible N-acetyl Amino Acid N-alkyl Cholinium-Based Ionic Liquids. European Journal of Pharmaceutics and Biopharmaceutics, 138, 67-76.

-

Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

-

Wang, Y., et al. (2021). Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(4), 1788–1796.

-

ResearchGate. (n.d.). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: A method to distinguish protein N-terminal acetylation.

-

Drazic, A., et al. (2018). Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D. Molecules, 23(9), 2351.

-

ResearchGate. (2010). Synthesis of 4-Aminocoumarin Derivatives with N-Substitutents Containing Hydroxy or Amino Groups.

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data.

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Organic Chemistry Data.

Sources

- 1. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 3. 7-Amino-4-methylcoumarin - description and application [georganics.sk]

- 4. 7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N alpha-protected aminoacyl 7-amino-4-methyl-coumarin amide by phosphorous oxychloride and preparation of specific fluorogenic substrates for papain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of water solubility of poorly water-soluble drugs by new biocompatible N-acetyl amino acid N-alkyl cholinium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, a fluorescent coumarin derivative of significant interest in pharmaceutical and biochemical research. The document details its physicochemical properties, provides a robust, step-by-step synthesis protocol, and explores its multifaceted applications, including its utility as a fluorescent probe in enzyme assays and as a versatile building block in medicinal chemistry. Emphasis is placed on the rationale behind the synthetic strategy and the mechanistic basis of its applications, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of a Versatile Fluorophore

This compound, also known as Glycine-7-amido-4-methylcoumarin, belongs to the coumarin family of compounds, which are renowned for their diverse biological activities and unique fluorescent properties.[1][2] This particular derivative, featuring an aminoacetamide moiety at the 7-position of the 4-methylcoumarin scaffold, has emerged as a critical tool in biomedical research. Its core structure endows it with intrinsic fluorescence, while the terminal primary amine provides a reactive handle for conjugation to a wide array of biomolecules.[1] This combination of features makes it an invaluable intermediate for the synthesis of bioactive compounds, fluorescent probes for cellular imaging, and substrates for enzyme activity assays.[3] Its potential applications span from the development of novel anticoagulant and anti-inflammatory agents to the design of targeted kinase inhibitors and anticancer therapeutics.[3] This guide will serve as a detailed resource for scientists looking to synthesize, characterize, and utilize this versatile molecule in their research endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective application. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 77471-42-2 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [1] |

| Molecular Weight | 232.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥98% | [1] |

| Melting Point | Approximately 220–224°C | [1] |

| Solubility | Soluble in DMSO, ethanol, and other polar organic solvents | [1] |

| Excitation Maximum | ~340-360 nm | [4] |

| Emission Maximum | ~440-460 nm | [4] |

The fluorescence of the coumarin core is a key feature. Upon enzymatic cleavage of the amide bond, the free 7-amino-4-methylcoumarin (AMC) is released, resulting in a significant increase in fluorescence intensity, which forms the basis of many enzyme assays.[2][5]

Synthesis of this compound

The synthesis of the title compound is a two-step process commencing with the well-established precursor, 7-amino-4-methylcoumarin. The overall synthetic strategy involves the acylation of the 7-amino group with an N-protected glycine, followed by the removal of the protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the glycine's amino group due to its stability under the coupling conditions and its facile removal under acidic conditions.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 7-(N-Boc-glycylamido)-4-methylcoumarin

This step involves the formation of an amide bond between the 7-amino group of 7-amino-4-methylcoumarin and the carboxylic acid of N-Boc-glycine. The use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a standard and efficient method to facilitate this reaction by activating the carboxylic acid and minimizing side reactions.

Materials:

-

7-Amino-4-methylcoumarin

-

N-Boc-glycine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

In a round-bottom flask, dissolve 7-amino-4-methylcoumarin (1.0 eq) and N-Boc-glycine (1.2 eq) in anhydrous DMF.

-

Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution and stir at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Pour the reaction mixture into cold water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 7-(N-Boc-glycylamido)-4-methylcoumarin as a solid.

Causality of Experimental Choices:

-

The use of a slight excess of N-Boc-glycine and coupling reagents ensures the complete consumption of the starting 7-amino-4-methylcoumarin.

-

DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to maintain a basic pH for efficient coupling.

-

The aqueous workup with acidic and basic washes removes unreacted starting materials and coupling byproducts.

Step 2: Synthesis of this compound

The final step is the removal of the Boc protecting group to liberate the primary amine. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a standard and highly effective method for this deprotection.

Materials:

-

7-(N-Boc-glycylamido)-4-methylcoumarin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the 7-(N-Boc-glycylamido)-4-methylcoumarin from Step 1 in DCM.

-

Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until the effervescence ceases, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield this compound as a pure solid.

Causality of Experimental Choices:

-

TFA is a strong acid that efficiently cleaves the acid-labile Boc group.

-

The basic wash with NaHCO₃ is crucial to neutralize the excess TFA and the trifluoroacetate salt of the product amine.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable scaffold and tool in several areas of drug discovery.

Fluorescent Probe for Enzyme Activity Assays

The most prominent application of this compound is as a precursor for fluorogenic enzyme substrates. The amide bond can be formed with the C-terminus of a peptide sequence that is a specific substrate for a particular protease.

Mechanism of Action: In the conjugated form, the fluorescence of the coumarin moiety is quenched. Upon enzymatic cleavage of the amide bond by the target protease, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The increase in fluorescence intensity over time is directly proportional to the enzyme's activity.[2][5]

Diagram of a Protease Assay Workflow:

Caption: Workflow for a protease assay using a peptide-AMC substrate.

Building Block in Medicinal Chemistry

The primary amine of this compound serves as a key functional group for the synthesis of more complex molecules with potential therapeutic activities.

-

Kinase Inhibitors: The coumarin scaffold can be elaborated to mimic the hinge-binding motifs of known kinase inhibitors. The aminoacetamide side chain can be further functionalized to interact with other regions of the ATP-binding pocket, potentially leading to potent and selective inhibitors.[3]

-

Anticancer Agents: The compound can be conjugated to targeting moieties to deliver the cytotoxic coumarin core to cancer cells. Its derivatives have been investigated for their ability to interfere with cell cycle progression in tumor cell lines.[3]

-

Antibacterial Agents: Coumarin derivatives have a long history of investigation as antimicrobial agents. The aminoacetamide group can be modified to enhance the antibacterial spectrum and potency of the parent coumarin scaffold.[5]

Conclusion

This compound is a high-value chemical entity for researchers in the life sciences. Its straightforward synthesis, coupled with its inherent fluorescent properties and chemical versatility, makes it an indispensable tool for studying enzyme kinetics and a promising platform for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and application in a research setting.

References

-

Karagiosov, S. K., Ivanov, I. C., & Iliev, B. I. (1999). N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide. Molecules, 4(12), M126. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound Hydrobromide in Pharmaceutical Synthesis. Retrieved January 12, 2026, from [Link]

-

Nakamura, A., et al. (2021). 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk. ACS Omega, 6(51), 35849–35857. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Li, G., et al. (2012). 2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1003. [Link]

Sources

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Spectral Properties of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the spectral properties of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, a fluorescent coumarin derivative of significant interest in biochemical research, drug development, and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's spectroscopic signature for its effective application.

Introduction: The Significance of a Versatile Fluorophore

Coumarin derivatives are a well-established class of heterocyclic compounds renowned for their diverse pharmacological activities and, notably, their fluorescent properties. The coumarin scaffold, a fusion of a benzene and α-pyrone ring, forms the basis of a vast library of synthetic and natural products. Strategic functionalization of this core structure allows for the fine-tuning of its photophysical and biological characteristics.

This compound (also known as 7-(2-aminoacetamido)-4-methylcoumarin) belongs to the family of 7-aminocoumarins, which are particularly valued for their strong fluorescence in the blue-violet region of the visible spectrum. The introduction of an aminoacetamide group at the 7-position provides a versatile handle for bioconjugation, enabling the labeling of proteins, peptides, and other biomolecules.[1][2] This makes the compound an invaluable tool for the development of fluorescent probes to study enzyme activity, cellular imaging, and high-throughput screening assays.[3][4][5][6] Understanding its detailed spectral properties is paramount for the rational design and interpretation of such experiments.

This guide will delve into the key spectroscopic characteristics of this molecule, including its ultraviolet-visible absorption, fluorescence, nuclear magnetic resonance, infrared, and mass spectrometric profiles.

Physicochemical and Molecular Properties

A foundational understanding of the molecule's basic properties is essential before exploring its spectral behavior.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | 7-(2-aminoacetamido)-4-methylcoumarin, Glycine-7-amido-4-methylcoumarin | [2][7] |

| CAS Number | 77471-42-2 | [2] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [2] |

| Molecular Weight | 232.24 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | Approx. 220–224°C | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO, ethanol, and other polar organic solvents | [2] |

Photophysical Properties: A Tale of Light

The defining characteristic of this compound is its fluorescence. This property is dictated by the electronic structure of the 7-aminocoumarin core. The amino group at the 7-position acts as a powerful electron-donating group, leading to an intramolecular charge transfer (ICT) character in the excited state, which is responsible for the strong fluorescence and sensitivity to the local environment.

UV-Visible Absorption and Fluorescence Emission

The electronic absorption and emission spectra are fundamental to characterizing any fluorophore. For this compound, the spectral properties are largely governed by the parent fluorophore, 7-Amino-4-methylcoumarin (AMC).

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | ~341-344 | [8][9] |

| Emission Maximum (λem) | ~440-441 | [8][9] |

The aminoacetamide substituent at the 7-position is expected to cause minor shifts in these maxima compared to the parent AMC due to its electronic influence. The absorption in the UVA range and emission in the blue region of the spectrum make it compatible with common fluorescence microscopy and plate reader setups.

Experimental Protocol: Measurement of Absorption and Fluorescence Spectra

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM. From the stock solution, prepare a dilute solution (1-10 µM) in the solvent of interest (e.g., phosphate-buffered saline for biological applications).

-

UV-Visible Absorption:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Record the spectrum from 250 to 500 nm against a solvent blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the determined λmax (around 341 nm).

-

Scan the emission spectrum from 360 to 600 nm.

-

Identify the wavelength of maximum emission (λem).

-

To determine the excitation spectrum, set the emission monochromator to the determined λem and scan the excitation wavelengths.

-

Caption: Workflow for determining the absorption and emission maxima.

Structural Elucidation through Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| Methyl (C4-CH₃) | ~2.4 | Singlet | Typical for a methyl group on an aromatic ring.[10][11] |

| Vinylic (C3-H) | ~6.2 | Singlet | Characteristic of the C3 proton in the coumarin ring.[10][11] |

| Aromatic (C5-H, C6-H, C8-H) | ~7.0-7.8 | Multiplets | Aromatic protons of the coumarin ring.[10][11] |

| Amide (NH) | ~10.0-10.5 | Broad Singlet | Amide proton, exchangeable. |

| Methylene (CH₂) | ~4.0-4.5 | Singlet | Methylene protons of the acetamide group. |

| Amine (NH₂) | ~3.0-3.5 | Broad Singlet | Primary amine protons, exchangeable. |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| Methyl (C4-CH₃) | ~18 | Based on similar coumarin structures.[10][11] |

| Methylene (CH₂) | ~45-50 | Aliphatic methylene carbon. |

| Aromatic/Vinylic Carbons | ~100-155 | Carbons of the coumarin ring system.[10][11] |

| Lactone Carbonyl (C2) | ~160 | Characteristic of the coumarin lactone.[10][11] |

| Amide Carbonyl (C=O) | ~165-170 | Amide carbonyl carbon.[10][11] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. Data from a structural isomer, N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide, provides a good reference for the expected peak positions.[12][13]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference |

| ~3400-3200 | N-H | Stretching (Amine and Amide) | [12][13] |

| ~1720-1700 | C=O | Stretching (Lactone) | [10][11] |

| ~1680-1650 | C=O | Stretching (Amide I) | [12][13] |

| ~1620-1600 | C=C | Stretching (Aromatic) | [12][13] |

| ~1550 | N-H | Bending (Amide II) | [12][13] |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a solid sample for analysis, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak [M]⁺ would be at an m/z of 232.24. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern can also provide structural information. For a similar coumarin acetamide derivative, fragmentation often involves the loss of the acetamide side chain.[12][13]

Predicted Mass Spectrometry Data:

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 233.09 | Protonated molecular ion |

| [M+Na]⁺ | 255.07 | Sodiated molecular ion |

| [M]⁺ | 232.08 | Molecular ion |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in positive ion mode.

-

For high-resolution data, use a TOF, Orbitrap, or FT-ICR mass analyzer.

-

-

Data Analysis: Determine the m/z of the molecular ion and compare it with the calculated mass. Analyze the fragmentation pattern to gain further structural insights.

Conclusion

This compound is a highly valuable fluorescent molecule with a well-defined spectroscopic profile. Its strong absorption in the UVA range and bright blue fluorescence, coupled with the potential for bioconjugation, make it an excellent tool for a wide range of applications in life sciences and beyond. This guide has provided a comprehensive overview of its key spectral properties, drawing on data from the compound itself and closely related analogs to build a complete picture. The experimental protocols and workflows detailed herein offer a practical framework for researchers to characterize and utilize this versatile fluorophore effectively in their own studies.

References

-

Karagiosov, S. K., & Ivanov, I. C. (1999). N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide. Molbank, 1999(3), M93. [Link]

-

Do, T. A., & Giao, N. T. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. ACS Omega, 7(39), 35137–35145. [Link]

-

American Chemical Society. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - Supporting Information. [Link]

-

Patel, R. V., et al. (2014). Synthesis, X-ray characterization and biological evaluation of some new 2-(4-methy-2-oxo-2H-chromen-7yloxy) acetamide derivative. Journal of Saudi Chemical Society, 18(5), 564-573. [Link]

-

Chen, Y. C., et al. (2023). 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section. Biotechnology & Histochemistry, 98(1), 54-61. [Link]

-

Żamojć, K., et al. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1875-1880. [Link]

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from [Link]

-

ResearchGate. (n.d.). N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide. Retrieved from [Link]

-

Glycosynth. (n.d.). Glycine 7-amido-4-methylcoumarin hydrobromide salt. Retrieved from [Link]

-

Żamojć, K., et al. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1875-1880. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition - Supporting Information. RSC Advances, 4, 28063-28068. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrobromide. Retrieved from [Link]

-

Do, T. A., & Giao, N. T. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. ACS Omega, 7(39), 35137–35145. [Link]

-

Chem-Impex. (n.d.). Glycine 7-amido-4-methylcoumarin hydrobromide. Retrieved from [Link]

-

Chem-Impex. (n.d.). Glycine 7-amido-4-methylcoumarin. Retrieved from [Link]

Sources

- 1. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Glycosynth - Glycine 7-amido-4-methylcoumarin hydrobromide salt [glycosynth.co.uk]

- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide in Dimethyl Sulfoxide (DMSO)

Abstract

In preclinical drug discovery and development, understanding the solubility of a compound is a critical first step that influences everything from initial screening to formulation. Dimethyl sulfoxide (DMSO) is the preeminent solvent for creating high-concentration stock solutions for high-throughput screening (HTS) and in vitro assays. This guide provides a comprehensive, in-depth framework for determining the thermodynamic solubility of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide (PubChem CID: 688482), a coumarin derivative of interest in medicinal chemistry, within DMSO.[1][2] We will explore the theoretical underpinnings of solubility, provide a validated, step-by-step protocol using the gold-standard shake-flask method, detail analytical quantification via HPLC-UV, and discuss data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible solubility data.

Introduction: The Compound and the Solvent

Profile of this compound

This compound is a heterocyclic compound featuring a coumarin scaffold.[2] Coumarins are a well-known class of benzopyrone metabolites found in nature and are recognized for their diverse pharmacological properties, making their derivatives a subject of significant interest in medicinal chemistry.[3] The structure (Figure 1) contains both hydrophobic (the benzopyrone ring) and hydrophilic (amino and acetamide groups) moieties, which will dictate its interaction with solvents. This compound and its hydrobromide salt are utilized in pharmaceutical synthesis and research, including the development of fluorescent probes and other bioactive molecules.[2][4]

Chemical Structure:

The Critical Role of DMSO in Preclinical Research

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of organic compounds, even those with poor aqueous solubility.[5][6][7] This makes it an indispensable tool in early-stage drug discovery for preparing concentrated stock solutions.[8][9] However, assuming a compound is "soluble" in DMSO without quantification is a significant risk. Undissolved compound can lead to inaccurate concentration measurements, causing unreliable results in biological assays and potentially leading to the premature failure of a promising candidate.[8][10] Therefore, empirical determination of a compound's solubility limit in DMSO is a foundational requirement for scientific integrity.

Theoretical Framework of Solubility

The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process. The process is governed by the balance between the energy required to break the crystal lattice of the solute and the energy released upon the formation of new solute-solvent interactions.

-

This compound: The molecule has hydrogen bond donors (-NH2, -NH-) and acceptors (C=O, -O-).

-

DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO is an excellent hydrogen bond acceptor (at the sulfoxide oxygen) but lacks donor capabilities.

The primary interactions driving the dissolution of this specific coumarin in DMSO will be strong dipole-dipole interactions and the formation of hydrogen bonds between the compound's amino and amide protons and the sulfoxide oxygen of DMSO.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the "true" solubility, representing the concentration of a solute in a saturated solution that is in equilibrium with the solid material.[11][12] It is determined using methods like the shake-flask technique, which allows sufficient time (typically 24-48 hours) for equilibrium to be reached.[3][13]

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock into an aqueous buffer, begins to precipitate.[8][14] It is a faster, higher-throughput measurement often used for initial screening but can overestimate the true thermodynamic solubility.[8][15]

For establishing a definitive stock solution concentration, thermodynamic solubility is the required metric.

Experimental Protocol: Thermodynamic Solubility Determination

The Shake-Flask method is the universally recognized gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[11][13][16]

Materials and Reagents

-

This compound (solid, purity ≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Glass vials (e.g., 2 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature (25 °C)

-

Analytical balance (4-decimal place)

-

Syringe filters (0.22 µm, PTFE or other DMSO-resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means that a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[3][13] A starting point of ~5-10 mg is typically sufficient.

-

Solvent Addition: Accurately add a precise volume (e.g., 1.0 mL) of anhydrous DMSO to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker. Agitate the mixture at a constant speed and temperature (e.g., 25 °C) for 24 to 48 hours. This extended period is critical to ensure the system reaches thermodynamic equilibrium.[3][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a 0.22 µm DMSO-resistant syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles that would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the clear filtrate with DMSO to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A series of dilutions (e.g., 1:100, 1:1000) is recommended.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the precise concentration of the dissolved compound.

Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for accurately quantifying the concentration of a dissolved analyte.[12][14][17]

Protocol Outline

-

Standard Preparation: Prepare a series of calibration standards of this compound in DMSO with known concentrations (e.g., from 1 µg/mL to 100 µg/mL).[17][18]

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determined by scanning the UV spectrum of the compound to find its absorbance maximum (λmax). Coumarin derivatives often absorb strongly in the UV region.

-

-

Calibration Curve: Inject the standards and plot the peak area from the chromatogram against the known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

-

Sample Analysis: Inject the diluted filtrate samples. Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration in the diluted sample.

-

Final Calculation: Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated DMSO solution. This value is the thermodynamic solubility.

Analytical Workflow Diagram

Sources

- 1. This compound | C12H12N2O3 | CID 688482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. What is the solubility of DMSO Liquid in different organic solvents? - Blog [cheezhengchem.com]

- 7. quora.com [quora.com]

- 8. enamine.net [enamine.net]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. improvedpharma.com [improvedpharma.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ingentaconnect.com [ingentaconnect.com]

- 17. pharmaguru.co [pharmaguru.co]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide Derivatives

Executive Summary

The coumarin (2H-1-benzopyran-2-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological properties.[1] Its structural simplicity and amenability to synthetic modification have made it a fertile ground for the development of novel therapeutic agents.[1] This guide focuses on a specific, promising subclass: 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide derivatives . By attaching an aminoacetamide moiety at the 7-position of the 4-methylcoumarin core, a versatile template is created that has demonstrated significant potential across multiple therapeutic areas.[2]

This document provides an in-depth technical overview for researchers, chemists, and drug development professionals. It covers the foundational synthesis, key biological activities including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory effects, and the detailed experimental protocols required to validate these activities. The narrative emphasizes the causality behind methodological choices and grounds all claims in authoritative scientific literature, providing a robust framework for advancing research in this chemical space.

Foundational Synthesis: The Gateway to a Versatile Scaffold

The synthesis of the target derivatives begins with the versatile intermediate 7-amino-4-methylcoumarin. The general and most direct approach involves the acylation of this primary amine with a protected amino acid, typically using a chloroacetyl chloride followed by amination, or directly with a protected glycine derivative.

The rationale for this multi-step synthesis is to build the molecule in a controlled manner, ensuring the correct placement of the acetamide side chain. The use of 7-amino-4-methylcoumarin as the starting material is strategic due to its commercial availability and the reactivity of the C7-amino group, which allows for the straightforward introduction of the desired side chain without affecting the core coumarin lactone ring.[3][4]

Caption: General synthetic route for this compound derivatives.

Anticonvulsant Activity: Targeting Neuronal Hyperexcitability

The hybridization of a coumarin scaffold with an aminoacetamide moiety has been explored for anticonvulsant properties.[5][6] This interest is driven by the fact that the acetamide fragment is a key structural feature in several established antiepileptic drugs (AEDs), potentially interacting with neuronal voltage-dependent sodium channels.[5][7] The coumarin ring acts as a rigid, lipophilic carrier that can modulate pharmacokinetic properties and potentially interact with other CNS targets.

Preclinical Evaluation Models

Two gold-standard preclinical models are employed to screen for potential anticonvulsant activity: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[8]

-

Maximal Electroshock (MES) Test: This model is predictive of efficacy against generalized tonic-clonic seizures.[9][10] It identifies compounds that prevent the spread of seizures when neuronal circuits are maximally stimulated.[9] Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.[11]

-

Pentylenetetrazole (PTZ) Test: This is a chemoconvulsant model that mimics absence and/or myoclonic seizures.[12] PTZ is a GABA-A receptor antagonist; compounds that are effective in this test often act by enhancing GABAergic neurotransmission or blocking T-type calcium channels.[13][14]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is a self-validating system; the inclusion of a vehicle control group establishes the baseline seizure response, while a positive control (e.g., Phenytoin) confirms the sensitivity of the model.

-

Animal Preparation: Male ICR-CD-1 mice (20-25 g) are acclimated for at least 3-4 days with ad libitum access to food and water.[11]

-

Compound Administration: Test compounds are dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 30, 100, 300 mg/kg).[15] A vehicle control group and a positive control group (Phenytoin, ~20 mg/kg) are included.

-

Time to Peak Effect: The test is conducted at predetermined time points after administration (e.g., 30 min and 4 hours) to assess the time of peak effect.[16]

-

Seizure Induction:

-

Observation & Endpoint: Immediately after stimulation, observe the animal for the presence or absence of tonic hindlimb extension. The abolition of this response indicates protection.[11]

-

Data Analysis: The number of protected animals in each group is recorded. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant screening model.

Structure-Activity Relationship (SAR)

For related acetamide derivatives, anticonvulsant activity is highly dependent on the nature of the substituents.[5][6]

-

Amine Substitution: Modifications at the terminal amino group of the acetamide chain can significantly impact potency and neurotoxicity.

-

Lipophilicity: The overall lipophilicity, influenced by substitutions on the coumarin ring or other parts of the molecule, is crucial for blood-brain barrier penetration.

-

Stereochemistry: If a chiral center is present, the stereoisomers may exhibit different potencies and safety profiles.

| Derivative Class | Key Structural Feature | Observed Activity in MES Test | Reference |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | 3-(trifluoromethyl)anilide moiety | High protection (ED₅₀ at 100 mg/kg) | [7] |

| 2-aminoacetamide with bicyclic groups | Indanyl or Tetralinyl group | Potent (ED₅₀ < 100 mg/kg, p.o.) | [5] |

| Phthalimide-acetamide hybrids | 4-(4-fluorophenyl)piperazine moiety | Potent (Protection at 30 mg/kg, p.o.) | [16] |

Anticancer Activity: Inducing Cytotoxicity in Malignant Cells

Coumarin derivatives are well-documented as potential anticancer agents, acting through various mechanisms including cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[17] The this compound scaffold is being investigated for its ability to interfere with tumor cell progression.[18]

In Vitro Evaluation: The MTT Cytotoxicity Assay

The primary method for screening anticancer potential is the MTT assay, which measures cellular metabolic activity as an indicator of cell viability. The assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[19][20] A decrease in the amount of formazan produced correlates with a loss of viable cells.[19]

Experimental Protocol: MTT Assay

This protocol is designed for adherent cancer cells in a 96-well plate format.

-

Cell Seeding: Harvest and count cancer cells (e.g., HeLa, MCF-7). Seed 100 µL of cell suspension (typically 1,000 to 100,000 cells/well) into each well of a 96-well plate.[19] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-